2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
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Overview
Description
The compound “2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring and a quinoline ring . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of both pyrazole and quinoline rings. Pyrazole has a five-membered ring with two nitrogen atoms, and quinoline has a fused ring structure with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving “2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid” are not available, pyrazoles are known to be involved in a wide range of chemical reactions due to their versatile structure .Scientific Research Applications
Synthesis and Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the queried compound, have been synthesized and shown to exhibit potent cytotoxic activities. These derivatives have been tested against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells, with some compounds displaying IC50 values less than 10 nM. This indicates their potential as therapeutic agents in cancer treatment (Deady et al., 2003).
Antimicrobial and Antifungal Agents
Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, which include structural motifs related to the queried chemical, have shown significant efficacy against various bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Holla et al., 2006).
Antiallergic Applications
Pyranquinolinedicarboxylic acid derivatives have been synthesized and evaluated for their antiallergic properties, particularly for the topical treatment of asthma. These compounds have been tested against rat passive cutaneous anaphylaxis and in dog hypotension screens, with some showing potential as antiallergic agents. This research opens avenues for the development of new therapeutic strategies for asthma (Cairns et al., 1985).
Photovoltaic Properties
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been explored, indicating their potential application in organic–inorganic photodiode fabrication. These compounds have shown promising electrical properties, including rectification behavior and photovoltaic properties under illumination, making them suitable candidates for photodiode applications (Zeyada et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with pyrazole and quinoline moieties have been reported to interact with various targets
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways
Result of Action
Compounds with similar structures have been reported to have various biological activities
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of chemical compounds
Future Directions
properties
IUPAC Name |
2-(1-ethyl-3-methylpyrazol-4-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-19-9-13(10(2)18-19)15-8-12(16(20)21)11-6-4-5-7-14(11)17-15/h4-9H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHQKDHCLHCDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid |
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